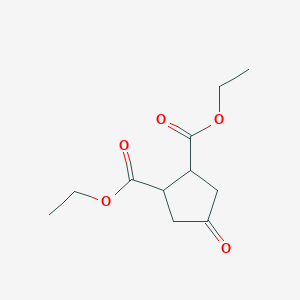
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester is an organic compound with the molecular formula C11H16O5 It is a derivative of cyclopentane, featuring a ketone group at the fourth position and two ester groups at the first and second positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with cyclopentanone in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-cyclopentane-1,2-dicarboxylic acid.
Reduction: Formation of 4-hydroxy-cyclopentane-1,2-dicarboxylic acid diethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
科学的研究の応用
Synthesis and Derivatives
The synthesis of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester can be achieved through various methods, including Diels-Alder reactions and subsequent functional group transformations. These synthetic pathways are crucial for producing derivatives that exhibit enhanced biological and chemical properties.
Synthetic Pathways
| Method | Description |
|---|---|
| Diels-Alder Reaction | Utilizes butadiene sulfone and diethyl fumarate to form cyclopentene derivatives. |
| Oxidative Transformations | Involves oxidation processes using potassium permanganate to yield various functionalized derivatives. |
Building Block for Pharmaceuticals
This compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects.
Case Study: Synthesis of Anticancer Agents
Research has shown that derivatives of this compound can be modified to create anticancer agents with improved efficacy and reduced toxicity. For instance, specific modifications have led to compounds that selectively target cancer cells while sparing healthy tissues.
Agrochemical Applications
The compound serves as a precursor for synthesizing agrochemicals, including pesticides and herbicides. Its ability to undergo further functionalization makes it valuable in developing new agricultural products.
Example: Pesticide Development
A study demonstrated that derivatives of this compound exhibit potent insecticidal activity against common pests, showcasing its potential in sustainable agriculture.
Material Science
In material science, this compound is explored for its use in creating polymers and resins with desirable mechanical properties.
Application: Polymerization Reactions
The compound can participate in polymerization reactions to form high-performance materials suitable for coatings and adhesives.
Toxicological Profile
While this compound has numerous applications, its safety profile must be considered. Studies indicate that it may cause skin and eye irritation upon contact; therefore, proper handling and safety measures are essential during its use in laboratory settings.
Safety Data
| Hazard | Description |
|---|---|
| Skin Irritation | Causes skin irritation upon contact. |
| Eye Irritation | Can cause serious eye damage; protective eyewear is recommended during handling. |
作用機序
The mechanism of action of 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, binding to receptors, and modulation of metabolic processes.
類似化合物との比較
Similar Compounds
- 4-Oxo-cyclopentane-1,2-dicarboxylic acid dimethyl ester
- 4-Oxo-cyclopentane-1,2-dicarboxylic acid diethyl ester
Uniqueness
This compound is unique due to its specific ester groups and the position of the ketone group This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds
特性
IUPAC Name |
diethyl 4-oxocyclopentane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-3-15-10(13)8-5-7(12)6-9(8)11(14)16-4-2/h8-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPKMLGYFVVOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













